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molecular formula C6H3F2NO3 B051165 2,5-Difluoro-4-nitrophenol CAS No. 120103-18-6

2,5-Difluoro-4-nitrophenol

Cat. No. B051165
M. Wt: 175.09 g/mol
InChI Key: WOQWWNJQZLYLMC-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A solution of 2,5-difluorophenol (5 g, 38.4 mmol) in acetic acid (10 mL) was added slowly to a mixture of concentrated nitric acid (10 mL) and acetic acid (10 mL) cooled in an acetonitrile/dry ice bath in a manner that temperature did not exceed −18° C. After everything was added, solution was kept at −30° C. for 30 minutes, stirred at −13° C. for 30 minutes, and then at 0° C. for 1 hour. Solution was transferred into a separatory funnel, diluted with methylene chloride, and extracted three times with water. Organic phase was dried over magnesium sulfate, filtered, and concentrated. Residue was purified by column chromatography on SiO2 (hexane/acetyl acetate 1:1) to give 2,5-difluoro-4-nitro-phenol as a yellow solid (1.74 g, 26%). 1HNMR (MeOD, 400 MHz) δ 7.97-7.93 (m, 1H), 6.95-6.91 (m, 1H), 6.17 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C.C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([F:8])=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-13 °C
Stirring
Type
CUSTOM
Details
stirred at −13° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetonitrile/dry ice bath in a manner that temperature
CUSTOM
Type
CUSTOM
Details
did not exceed −18° C
ADDITION
Type
ADDITION
Details
After everything was added
WAIT
Type
WAIT
Details
at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Solution was transferred into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was purified by column chromatography on SiO2 (hexane/acetyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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